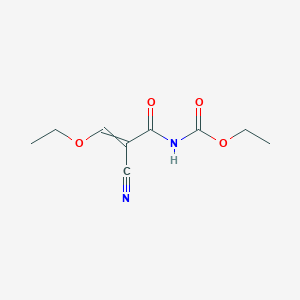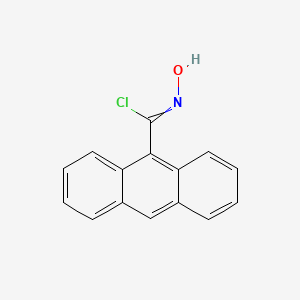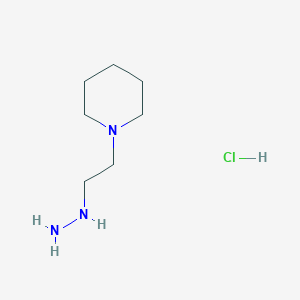
1-(2-Hydrazinylethyl)piperidine hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2-Hydrazinylethyl)piperidine hydrochloride is a chemical compound with the molecular formula C7H18ClN3 and a molecular weight of 179.69 g/mol . This compound is primarily used in research settings, particularly in the fields of proteomics and biochemical studies . It is not intended for diagnostic or therapeutic use .
Preparation Methods
The synthesis of 1-(2-Hydrazinylethyl)piperidine hydrochloride involves several steps. One common method includes the reaction of piperidine with ethylene oxide to form 1-(2-hydroxyethyl)piperidine, which is then treated with hydrazine to yield 1-(2-hydrazinylethyl)piperidine. The final step involves the addition of hydrochloric acid to form the hydrochloride salt . Industrial production methods may vary, but they generally follow similar synthetic routes with optimized reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
1-(2-Hydrazinylethyl)piperidine hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form amines.
Substitution: The hydrazine group can participate in substitution reactions with various electrophiles. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and electrophiles like alkyl halides.
Scientific Research Applications
1-(2-Hydrazinylethyl)piperidine hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It is employed in studies involving enzyme inhibition and protein interactions.
Medicine: Research involving this compound includes its potential use in drug development and therapeutic applications.
Industry: It is used in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 1-(2-Hydrazinylethyl)piperidine hydrochloride involves its interaction with specific molecular targets. The hydrazine group can form covalent bonds with various biomolecules, leading to inhibition or modification of their activity. This compound can also interact with cellular pathways, affecting processes such as signal transduction and gene expression .
Comparison with Similar Compounds
1-(2-Hydrazinylethyl)piperidine hydrochloride is unique due to its specific structure and reactivity. Similar compounds include:
1-(2-Hydrazinylethyl)piperidine: Lacks the hydrochloride group but has similar reactivity.
Piperidine derivatives: Such as 1-(2-hydroxyethyl)piperidine and 1-(2-aminoethyl)piperidine, which have different functional groups but similar core structures. The uniqueness of this compound lies in its hydrazine group, which imparts distinct chemical properties and reactivity.
Properties
Molecular Formula |
C7H18ClN3 |
|---|---|
Molecular Weight |
179.69 g/mol |
IUPAC Name |
2-piperidin-1-ylethylhydrazine;hydrochloride |
InChI |
InChI=1S/C7H17N3.ClH/c8-9-4-7-10-5-2-1-3-6-10;/h9H,1-8H2;1H |
InChI Key |
YGEAQSJUYPJDPK-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(CC1)CCNN.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(2E)-3-{[3-(trifluoromethyl)phenyl]carbamoyl}prop-2-enoic acid](/img/structure/B11725850.png)
![4-Oxo-6-[4-(propan-2-yl)phenyl]hex-5-enoic acid](/img/structure/B11725863.png)
![2-[(2-Chlorophenyl)diazenyl]-3-hydroxy-1-phenylprop-2-en-1-one](/img/structure/B11725871.png)
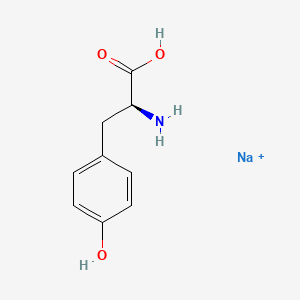
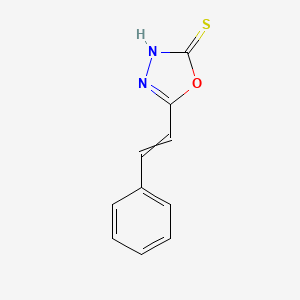
carbonyl}carbamate](/img/structure/B11725894.png)
![3-{[2-(3-chlorophenyl)hydrazin-1-ylidene]methyl}-4-hydroxy-6-methyl-2H-pyran-2-one](/img/structure/B11725898.png)
![N''-{[(2-Chlorophenyl)methylidene]amino}guanidine](/img/structure/B11725900.png)
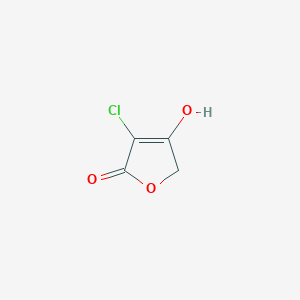
![2-{[4-(2-Phenylethenyl)pyrimidin-2-yl]sulfanyl}acetonitrile](/img/structure/B11725911.png)
![4-hydroxy-6-methyl-3-{[2-(4-methylphenyl)hydrazin-1-ylidene]methyl}-2H-pyran-2-one](/img/structure/B11725922.png)
![2-{1-[2-(Quinolin-8-YL)hydrazin-1-ylidene]ethyl}phenol](/img/structure/B11725940.png)
